Cas no 14813-19-5 (Zapotin)
Zapotin structure
Product Name:Zapotin
CAS-nummer:14813-19-5
MF:C19H18O6
MW:342.342626094818
CID:222178
PubChem ID:629965
Update Time:2025-04-19
Zapotin Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-1-Benzopyran-4-one,2-(2,6-dimethoxyphenyl)-5,6-dimethoxy-
- 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one
- 2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one
- 2-(2,6-Dimethoxy-phenyl)-5,6-dimethoxy-chromen-4-on
- 2-(2,6-dimethoxy-phenyl)-5,6-dimethoxy-chromen-4-one
- 5,6,2',6'-tetramethoxy-flavone
- 5,6,2'6'-tetramethoxyflavone
- AC1LCGQ2
- CHEBI:465962
- CHEMBL375582
- DNC007059
- Flavone, 2',5,6,6'-tetramethoxy-
- SureCN3307703
- Zapotin
- 2′,5,6,6′-Tetramethoxyflavone
- 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one
- 3.7.2-(3-Hydroxy-4,5-dimethoxyphenyl)-4H-1- benzopyran-4-one
- DTXSID80348078
- E77666
- 5,6,2',6'-tetramethoxyflavone
- BDBM50202558
- 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one #
- PBQMALAAFQMDSP-UHFFFAOYSA-N
- UNII-Z7CW4S27SB
- 5,6,2'',6''-tetramethoxyflavone
- AKOS015906458
- 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy-
- 2',6',5,6-Tetramethoxyflavon
- CHEBI:175322
- SCHEMBL3307703
- AS-82604
- Q10861069
- 14813-19-5
- 2',5,6,6'-Tetramethoxyflavone
- 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-chromen-4-one
- FT-0766501
- XZ161513
- LMPK12110091
- Z7CW4S27SB
- DTXCID60299150
- DA-10078
- 562'6'-Tetramethoxyflavone
-
- Inchi: 1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3
- InChI-sleutel: PBQMALAAFQMDSP-UHFFFAOYSA-N
- LACHT: O1C(=CC(C2C(=C(C=CC1=2)OC)OC)=O)C1C(=CC=CC=1OC)OC
Berekende eigenschappen
- Exacte massa: 342.11034
- Monoisotopische massa: 342.11033829g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 5
- Complexiteit: 492
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 63.2Ų
Experimentele eigenschappen
- Oplosbaarheid: DMSO: soluble
- PSA: 63.22
Zapotin Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | Z213470-1mg |
Zapotin |
14813-19-5 | 1mg |
$ 375.00 | 2022-06-02 | ||
| TRC | Z213470-2.5mg |
Zapotin |
14813-19-5 | 2.5mg |
$ 595.00 | 2022-06-02 | ||
| TRC | Z213470-5mg |
Zapotin |
14813-19-5 | 5mg |
$ 1240.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | Y1081410-100mg |
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy- |
14813-19-5 | 95% | 100mg |
$1170 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1081410-250mg |
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy- |
14813-19-5 | 95% | 250mg |
$1850 | 2022-10-23 | |
| 1PlusChem | 1P00B1X3-100mg |
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy- |
14813-19-5 | 95%+ | 100mg |
$998.00 | 2024-06-20 | |
| 1PlusChem | 1P00B1X3-250mg |
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy- |
14813-19-5 | 95%+ | 250mg |
$1552.00 | 2024-06-20 | |
| Aaron | AR00B25F-100mg |
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy- |
14813-19-5 | 95% | 100mg |
$1039.00 | 2025-02-11 | |
| Aaron | AR00B25F-250mg |
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy- |
14813-19-5 | 95% | 250mg |
$1645.00 | 2025-02-11 | |
| A2B Chem LLC | AF14903-100mg |
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy- |
14813-19-5 | 95%+ | 100mg |
$1164.00 | 2024-04-20 |
Zapotin Gerelateerde literatuur
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555
-
Otto Sticher Nat. Prod. Rep. 2008 25 517
-
5. 804. The constituents of Casimiroa edulis llave et lex. Part I. The seedF. A. Kincl,J. Romo,G. Rosenkranz,Franz Sondheimer J. Chem. Soc. 1956 4163
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